![molecular formula C20H37N5O2 B5510990 N-cyclohexyl-4-(2-{[(cyclohexylamino)carbonyl]amino}ethyl)-1-piperazinecarboxamide](/img/structure/B5510990.png)
N-cyclohexyl-4-(2-{[(cyclohexylamino)carbonyl]amino}ethyl)-1-piperazinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step chemical processes that include the formation of the piperazine ring, followed by functionalization at various positions to introduce additional chemical groups. For example, Weatherhead-Kloster et al. (2005) describe the synthesis of 1,4-piperazine-2,5-diones, which are structurally related, through a six-step process from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding polymorphic crystalline forms characterized by different hydrogen-bonding networks (Weatherhead-Kloster et al., 2005).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for understanding their chemical behavior and interactions. Single-crystal X-ray analysis is commonly used to determine the arrangement of atoms within a molecule and how it influences its physical and chemical properties. For instance, the study by Weatherhead-Kloster et al. (2005) highlighted the importance of crystalline form in determining the hydrogen-bonding patterns, which are essential for the molecule's stability and reactivity.
Chemical Reactions and Properties
Piperazine compounds can undergo a variety of chemical reactions, including substitutions, additions, and cyclizations, which modify their chemical structure and properties. Veerman et al. (2003) explored the synthesis of 2,6-bridged piperazine-3-ones, indicating the versatility of piperazine derivatives in forming complex heterocyclic structures (Veerman et al., 2003).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling this compound would require appropriate safety precautions. This might include avoiding dust formation, avoiding breathing in any mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Future Directions
properties
IUPAC Name |
N-cyclohexyl-4-[2-(cyclohexylcarbamoylamino)ethyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N5O2/c26-19(22-17-7-3-1-4-8-17)21-11-12-24-13-15-25(16-14-24)20(27)23-18-9-5-2-6-10-18/h17-18H,1-16H2,(H,23,27)(H2,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHQOUXBQBSIMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCN2CCN(CC2)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-[2-(cyclohexylcarbamoylamino)ethyl]piperazine-1-carboxamide |
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